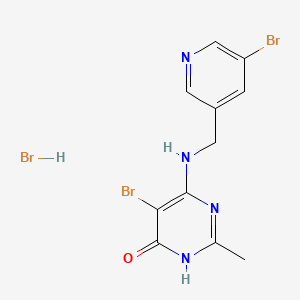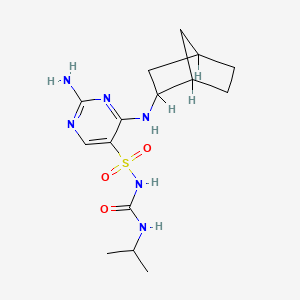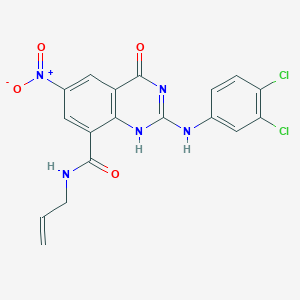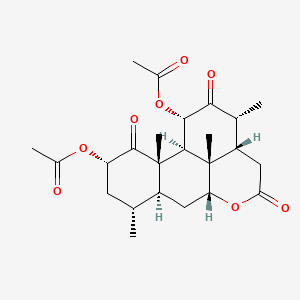
Amarolide diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amarolide diacetate is a biochemical that may have anti-tumor properties.
Applications De Recherche Scientifique
Synthesis and Characterization
- Amarolide diacetate is a derivative of amarolide, a representative quassinoid and tetracyclic terpenoid. The first total synthesis of (±)-amarolide has been accomplished from a known tricyclic compound, indicating significant progress in the field of synthetic organic chemistry. This synthesis involved key reactions like Orthoester Claisen rearrangement and lead tetraacetate oxidation, which are pivotal in the preparation of compounds with complex structures like amarolide diacetate (Hirota & Takahashi, 1987).
Isolation from Natural Sources
- Amarolide diacetate has been identified as a constituent in various natural sources. For instance, a study on Castela texana revealed the isolation of a new quassinoid, 11-O-trans-p-coumaroyl amarolide, alongside known compounds including amarolide and its diacetate form. These findings highlight the compound's presence in nature and its potential for various applications in pharmacology and phytochemistry (Dou et al., 1996).
Pharmacological Potential
- Phyllanthus amarus, a plant well-known for its medicinal properties, has been studied extensively for its phytochemical and pharmacological aspects. While this research does not directly address amarolide diacetate, it provides insights into the broader context of medicinal plants and their potential in drug discovery, which could be relevant for future research on amarolide diacetate (Patel et al., 2011).
Toxicology and Safety Studies
- Although the specific toxicological profile of amarolide diacetate is not directly mentioned, understanding the general safety and toxicology of related compounds is crucial. For example, studies on Phyllanthus amarus have explored its various pharmacological activities and potential toxicological aspects, providing a framework for evaluating the safety of related compounds, including amarolide diacetate (Adeneye & Benebo, 2008).
Propriétés
Numéro CAS |
29913-87-9 |
|---|---|
Nom du produit |
Amarolide diacetate |
Formule moléculaire |
C24H32O8 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-16-acetyloxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-4-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-10-7-16(30-12(3)25)22(29)24(6)14(10)8-17-23(5)15(9-18(27)32-17)11(2)19(28)20(21(23)24)31-13(4)26/h10-11,14-17,20-21H,7-9H2,1-6H3/t10-,11-,14+,15+,16+,17-,20-,21+,23-,24+/m1/s1 |
Clé InChI |
BPMVSLKBVZJCKA-UHCKFGLUSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amarolide diacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



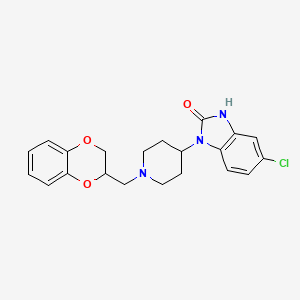
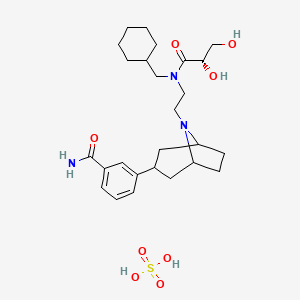
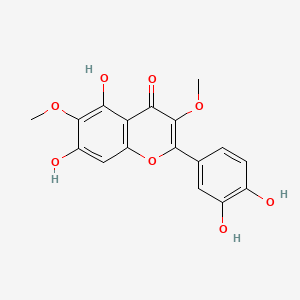
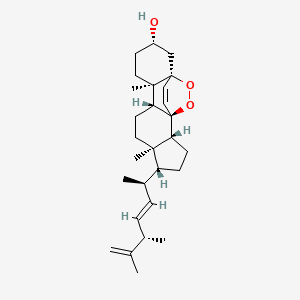
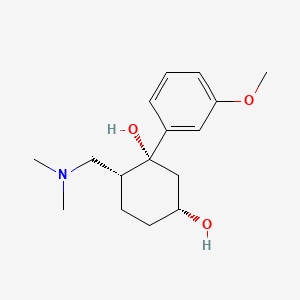
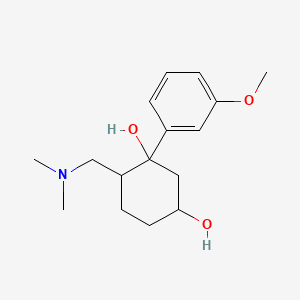
![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
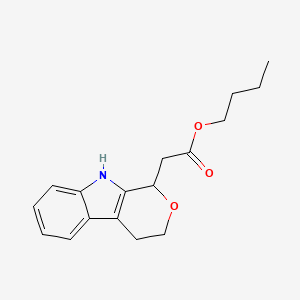
![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)
![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)
